1-Acetylpiperidine-4-carboximidamide hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-Acetylpiperidine-4-carboximidamide hydrochloride typically involves the reaction of piperidine derivatives with acetylating agents and carboximidamide precursors . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
1-Acetylpiperidine-4-carboximidamide hydrochloride undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Acetylpiperidine-4-carboximidamide hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Acetylpiperidine-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways in biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-Acetylpiperidine-4-carboximidamide hydrochloride can be compared with other piperidine derivatives, such as:
Properties
IUPAC Name |
1-acetylpiperidine-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-6(12)11-4-2-7(3-5-11)8(9)10;/h7H,2-5H2,1H3,(H3,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWFZHUHKXQWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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